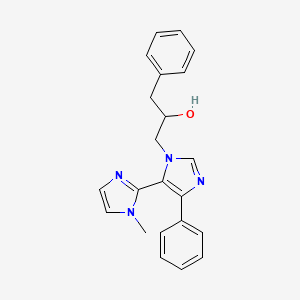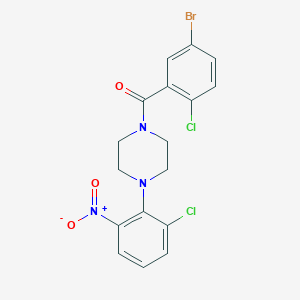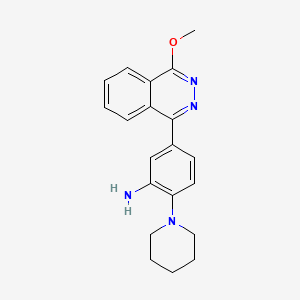
1-(1-methyl-5'-phenyl-1H,3'H-2,4'-biimidazol-3'-yl)-3-phenylpropan-2-ol
Descripción general
Descripción
1-(1-methyl-5'-phenyl-1H,3'H-2,4'-biimidazol-3'-yl)-3-phenylpropan-2-ol is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as BI-2 and has been synthesized using various methods. The purpose of
Mecanismo De Acción
The mechanism of action of BI-2 is not fully understood. However, it has been proposed that BI-2 inhibits the activity of certain enzymes and signaling pathways that are involved in cancer growth, inflammation, and viral replication. For example, BI-2 has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cancer growth. It has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation. Moreover, BI-2 has been shown to inhibit the activity of the NS5B polymerase of hepatitis C virus, which is involved in viral replication.
Biochemical and Physiological Effects:
BI-2 has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, reduce the production of inflammatory cytokines, and inhibit viral replication. Moreover, BI-2 has been shown to modulate the expression of certain genes that are involved in cancer growth, inflammation, and viral replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BI-2 has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits high potency and selectivity for its target enzymes and signaling pathways. However, BI-2 also has some limitations. It is relatively expensive to synthesize, and its mechanism of action is not fully understood. Moreover, BI-2 may exhibit off-target effects that could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for BI-2 research. One direction is to further elucidate the mechanism of action of BI-2. This could involve identifying its target enzymes and signaling pathways at the molecular level. Another direction is to optimize the synthesis method of BI-2 to reduce the cost of production. Moreover, BI-2 could be further tested in animal models of cancer, inflammation, and viral infections to evaluate its therapeutic potential. Finally, BI-2 could be modified to improve its potency, selectivity, and pharmacokinetic properties for its target diseases.
In conclusion, BI-2 is a chemical compound that has gained significant attention in scientific research due to its unique properties. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BI-2 have been discussed in this paper. BI-2 has shown great potential as a therapeutic agent for cancer, inflammation, and viral infections, and further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Aplicaciones Científicas De Investigación
BI-2 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. BI-2 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis. Moreover, BI-2 has been shown to inhibit the replication of viruses, such as hepatitis C virus and human immunodeficiency virus.
Propiedades
IUPAC Name |
1-[5-(1-methylimidazol-2-yl)-4-phenylimidazol-1-yl]-3-phenylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-25-13-12-23-22(25)21-20(18-10-6-3-7-11-18)24-16-26(21)15-19(27)14-17-8-4-2-5-9-17/h2-13,16,19,27H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPRPVSLVUPOAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=C(N=CN2CC(CC3=CC=CC=C3)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{[4-allyl-5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4110659.png)
![dimethyl 2-[({[3-cyano-4-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetyl)amino]terephthalate](/img/structure/B4110669.png)
![7-(3-methoxyphenyl)-10-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B4110671.png)
![N-ethyl-5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4110675.png)
![2-(1,3-benzothiazol-2-yl)-3-[5-(2,4-dichlorophenyl)-2-furyl]-3-hydroxyacrylonitrile](/img/structure/B4110684.png)
![methyl 4-(4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B4110688.png)

![{[4-(3-chlorophenyl)-5-piperidin-4-yl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4110713.png)

![N-(2-chlorophenyl)-2-{[3-cyano-4-(4-isopropylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide](/img/structure/B4110722.png)
![methyl 4-(5-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoate](/img/structure/B4110729.png)
![(3aR*,6aR*)-2-benzyl-N-[2-(1H-imidazol-4-yl)ethyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide](/img/structure/B4110748.png)
